(3-Methoxyphenyl)acetonitrile

Description

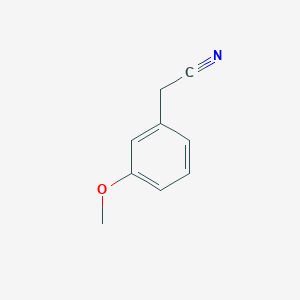

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKNAUOWEJWGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173704 | |

| Record name | (3-Methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19924-43-7 | |

| Record name | (3-Methoxyphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19924-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019924437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19924-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Methoxyphenyl)acetonitrile: A Comprehensive Technical Guide

CAS Number: 19924-43-7

This technical guide provides an in-depth overview of the core properties, synthesis, and applications of (3-Methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as 3-methoxybenzyl cyanide, is a clear, colorless to slightly yellow liquid.[1] It is characterized by the presence of a methoxy (B1213986) group and a nitrile functional group on a phenylacetonitrile (B145931) scaffold.[2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | [3][4] |

| Molecular Weight | 147.17 g/mol | [3][4] |

| Appearance | Clear colorless to slightly yellow liquid | [1][2] |

| Boiling Point | 164-165 °C at 20 mmHg | [1][4] |

| Density | 1.054 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.532 - 1.5402 | [2][4] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) and methanol. | [2] |

| Flash Point | 98 °C (closed cup) | [4] |

| Storage Temperature | 2-8°C | [2] |

Synthesis

A common and efficient method for the synthesis of this compound involves the cyanation of 3-methoxybenzyl chloride.[5]

Experimental Protocol: Cyanation of 3-Methoxybenzyl Chloride

Materials and Reagents:

-

3-Methoxybenzyl chloride (1.0 mol, 156.6 g)

-

Sodium cyanide (1.05 mol, 51.5 g)

-

Water (110 g)

-

Acetone (B3395972) (for mother liquor recycling)

Equipment:

-

500 ml four-necked flask

-

Condenser

-

Stirrer

-

Heating mantle

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 500 ml four-necked flask equipped with a condenser and stirrer, add 51.5 g (1.05 mol) of sodium cyanide and 110 g of water.

-

Heat the mixture to 70°C.

-

Add 156.6 g (1.0 mol) of m-methoxybenzyl chloride dropwise into the flask over a period of 2 hours.

-

After the addition is complete, increase the temperature to 75-85°C and maintain it for 4 hours.

-

Cool the reaction mixture to approximately 50°C.

-

Transfer the mixture to a separatory funnel and separate the layers. The organic layer contains the product.

-

The resulting product is 136 g of m-methoxybenzyl cyanide, yielding 92.5%.[5]

-

The acetone mother liquor can be distilled for recycling.[5]

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Spectral Data

Spectral analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectra are available, though detailed experimental parameters such as sample concentration and specific solvent grade are not consistently provided. A representative spectrum can be found at ChemicalBook.[6]

-

¹³C NMR: Similar to ¹H NMR, spectra are publicly accessible, but detailed acquisition parameters are often omitted. A representative spectrum is available at ChemicalBook.[7]

Infrared (IR) Spectroscopy

An IR spectrum of this compound is available through the NIST WebBook.[8] The spectrum would be expected to show characteristic peaks for the C≡N stretch of the nitrile group and C-O stretching of the methoxy group.

Mass Spectrometry (MS)

The mass spectrum of this compound is available in the NIST WebBook.[9] The molecular ion peak [M]⁺ would be observed at m/z 147. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the bond adjacent to the phenyl ring.[10]

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[2]

Intermediate in Isoflavone (B191592) Synthesis

This compound serves as a precursor in the synthesis of isoflavones, a class of compounds known to exhibit various biological activities, including the inhibition of epithelial cell proliferation and induction of apoptosis.[1] The synthesis of the isoflavone core often involves the reaction of a phenylacetonitrile derivative with a substituted phenol.

Caption: Possible pathways for antispasmodic activity.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Table 2: GHS Hazard Statements

| Hazard Code | Description | Reference(s) |

| H301 | Toxic if swallowed | [3] |

| H311 | Toxic in contact with skin | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H330 | Fatal if inhaled | [3] |

| H335 | May cause respiratory irritation | [3] |

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood. [11]* Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection. [4][11]* Avoid breathing dust, fumes, gas, mist, vapors, or spray. [11]* Wash hands thoroughly after handling. [11]* Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]* Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents. [11] First Aid Measures:

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [11]* In case of skin contact: Wash with plenty of soap and water. Remove contaminated clothing. [11]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [11]* If swallowed: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately. [11] This guide provides a summary of the available technical information for this compound. Researchers should always consult the original source documentation and safety data sheets before use.

References

- 1. This compound | 19924-43-7 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxyphenylacetonitrile 99 19924-43-7 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(19924-43-7) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(19924-43-7) 13C NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

3-Methoxybenzyl cyanide chemical structure and properties

An In-depth Technical Guide to 3-Methoxybenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methoxybenzyl cyanide, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research. The document details its chemical structure, physicochemical properties, experimental protocols for its synthesis, and its role in the development of novel therapeutic agents.

Chemical Structure and Properties

3-Methoxybenzyl cyanide, also known as (3-methoxyphenyl)acetonitrile, is an organic compound characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and a cyanomethyl group at positions 1 and 3, respectively.[1][2] Its molecular formula is C₉H₉NO.[1] The presence of the methoxy group enhances the compound's solubility and reactivity, making it a valuable building block in the synthesis of complex molecules.[1]

Visualization of Chemical Structure

Caption: Chemical structure of 3-Methoxybenzyl cyanide.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-methoxybenzyl cyanide.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3-methoxyphenyl)acetonitrile | [3][4] |

| Synonyms | 3-Methoxybenzyl cyanide, m-Anisonitrile | [2][5] |

| CAS Number | 19924-43-7 | [1][5] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | 8 °C | [2][6] |

| Boiling Point | 164-165 °C at 20 mmHg | [5][7] |

| Density | 1.054 g/mL at 25 °C | [2][5][7] |

| Refractive Index | n20/D 1.532 - 1.5402 | [2][5][7] |

| Solubility | Insoluble in water; Soluble in chloroform, methanol | [2][6] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [7] |

Experimental Protocols

Synthesis of 3-Methoxybenzyl Cyanide

A prevalent method for the industrial synthesis of 3-methoxybenzyl cyanide is the nucleophilic substitution reaction between 3-methoxybenzyl chloride and sodium cyanide.[8]

Reaction: 3-CH₃OC₆H₄CH₂Cl + NaCN → 3-CH₃OC₆H₄CH₂CN + NaCl

Detailed Protocol:

-

Reaction Setup: To a 500 ml four-necked flask equipped with a condenser and stirrer, add 51.5g (1.05 mol) of sodium cyanide and 110g of water.[9]

-

Addition of Reactant: Heat the mixture to 70°C.[9] Slowly add 156.6g (1.0 mol) of m-methoxybenzyl chloride dropwise into the flask over a period of 2 hours.[9]

-

Reaction Conditions: After the addition is complete, increase the temperature to a range of 75-85°C and maintain it for 4 hours with continuous stirring.[8][9]

-

Work-up and Isolation: Cool the reaction mixture to approximately 50°C.[9] The layers are then separated. The organic layer contains the crude 3-methoxybenzyl cyanide.[9]

-

Purification: The crude product can be further purified by vacuum distillation.[7] The typical yield for this process is around 92.5%.[9]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of 3-methoxybenzyl cyanide.

Applications in Research and Drug Development

3-Methoxybenzyl cyanide is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its versatile reactivity allows for its use in diverse chemical reactions like nucleophilic substitutions and coupling reactions to create novel compounds.[1] It is also used in the synthesis of new immunogens and as an antispasmodic agent.[2] Beyond pharmaceuticals, it finds application in the flavor and fragrance industry and in materials science for developing advanced polymers and nanomaterials.[1]

A related compound, 3-hydroxy-4-methoxybenzyl cyanide, serves as a scaffold for developing new therapeutic agents with potential anti-inflammatory and anticancer properties.[10] Derivatives of this compound are hypothesized to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is critical in regulating pro-inflammatory gene expression.[10]

Proposed Signaling Pathway Inhibition by Derivatives

Caption: Proposed inhibition of the NF-κB pathway by HMC derivatives.[10]

Safety and Handling

3-Methoxybenzyl cyanide is classified as toxic if swallowed or in contact with skin, and fatal if inhaled. It is also harmful to aquatic life. Therefore, stringent safety precautions are necessary during its handling and storage.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[11] In case of insufficient ventilation, wear respiratory protection.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[12] Avoid breathing mists or vapors. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][13] Store locked up. Recommended storage temperature is between 0-8 °C.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

This guide serves as a foundational resource for professionals engaged in chemical research and drug development, providing essential information on 3-methoxybenzyl cyanide to facilitate its safe and effective use in laboratory and industrial settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-甲氧基苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 19924-43-7 [chemicalbook.com]

- 7. 3-Methoxyphenylacetonitrile 99 19924-43-7 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

(3-Methoxyphenyl)acetonitrile molecular weight and formula

An In-depth Technical Guide on (3-Methoxyphenyl)acetonitrile: Core Molecular Properties

This guide provides essential information regarding the molecular weight and chemical formula of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as 3-Methoxybenzyl cyanide, is an organic compound utilized as a synthetic intermediate in the production of various pharmaceuticals.[1][2] Its fundamental molecular properties are summarized below.

| Identifier | Value |

| Molecular Formula | C₉H₉NO[1][2][3][4][5] |

| Molecular Weight | 147.17 g/mol [1][3][4][5] |

| CAS Number | 19924-43-7[3][4][6] |

| IUPAC Name | 2-(3-methoxyphenyl)acetonitrile[3] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight).

References

- 1. Cas 19924-43-7,this compound | lookchem [lookchem.com]

- 2. CAS 19924-43-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(19924-43-7) 1H NMR [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

Spectroscopic Analysis of (3-Methoxyphenyl)acetonitrile: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (3-Methoxyphenyl)acetonitrile. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the compound's structural characterization through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectrum

The proton (¹H) NMR spectrum provides information about the different types of hydrogen atoms in a molecule. The spectrum for this compound was obtained at 400 MHz in deuterated chloroform (B151607) (CDCl₃).[2]

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.28 | m | 1H | Ar-H |

| 6.95 - 6.88 | m | 3H | Ar-H |

| 3.82 | s | 3H | -OCH₃ |

| 3.71 | s | 2H | -CH₂CN |

Note: The assignments are based on typical chemical shifts for aromatic, methoxy, and benzylic protons.

¹³C NMR Spectrum

The carbon-13 (¹³C) NMR spectrum provides information about the different types of carbon atoms in a molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.8 | Ar-C-O |

| 131.7 | Ar-C |

| 130.1 | Ar-CH |

| 121.3 | Ar-CH |

| 117.6 | -CN |

| 115.1 | Ar-CH |

| 114.4 | Ar-CH |

| 55.3 | -OCH₃ |

| 23.5 | -CH₂CN |

Note: Assignments are based on general chemical shift values and require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.[3] It is a valuable tool for identifying the functional groups present in a molecule.[4] The gas-phase IR spectrum of this compound displays several characteristic absorption bands.[5]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 2250 | Strong | C≡N stretch (nitrile) |

| ~ 1600, 1480 | Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O stretch (aryl ether) |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of organic compounds.

NMR Spectroscopy Protocol

A standard protocol for acquiring NMR spectra involves the following steps:[1][6]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1]

-

Filtration: Filter the solution into a clean NMR tube to a depth of about 4-5 cm.[1]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).[6]

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized for best results.

IR Spectroscopy Protocol (Thin Solid Film Method)

For solid or high-boiling liquid samples, the thin film method is often employed:[7]

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methylene (B1212753) chloride.[7]

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]

-

Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[7] The intensity of the peaks can be adjusted by adding more solution for a thicker film or diluting the initial solution for a thinner one.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

References

Solubility Profile of (3-Methoxyphenyl)acetonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents as a clear, colorless to slightly yellow liquid.[1][2] Understanding its solubility in a range of organic solvents is critical for its application in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including its physical properties, qualitative and estimated quantitative solubility data in common organic solvents, and a detailed experimental protocol for solubility determination.

Introduction

This compound, also known as 3-methoxybenzyl cyanide, is a nitrile compound with the chemical formula C₉H₉NO.[1][2] Its molecular structure, featuring a methoxy-substituted phenyl ring and a nitrile group, governs its physical and chemical properties, including its solubility. The polarity induced by the nitrile and methoxy (B1213986) groups, combined with the largely nonpolar aromatic ring, allows for its miscibility with a variety of organic solvents. This document outlines the available solubility data and provides a standardized methodology for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [3][4] |

| Appearance | Clear colorless to slightly yellow liquid | [1][2] |

| Melting Point | 8 °C | [1][2] |

| Boiling Point | 164-165 °C at 20 mmHg | [2][3] |

| Density | 1.054 g/mL at 25 °C | [1][3] |

| Water Solubility | Insoluble | [1][2] |

Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature, qualitative information indicates its solubility in chloroform (B151607) and methanol.[1][2] Based on the principle of "like dissolves like," its solubility in other common organic solvents can be inferred. A table of qualitative and estimated quantitative solubility is provided below (Table 2).

Disclaimer: The quantitative values in Table 2 are estimates based on the compound's structure and general solubility principles. For precise applications, experimental verification is strongly recommended.

Table 2: Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Hexane | 0.1 | Sparingly Soluble | < 1 |

| Toluene | 2.4 | Soluble | > 10 |

| Dichloromethane | 3.1 | Very Soluble | > 30 |

| Chloroform | 4.1 | Very Soluble | > 30 |

| Ethyl Acetate | 4.4 | Soluble | > 10 |

| Acetone | 5.1 | Very Soluble | > 30 |

| Ethanol | 5.2 | Soluble | > 10 |

| Methanol | 6.6 | Soluble | > 10 |

| Water | 10.2 | Insoluble | < 0.1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (99%+ purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow undissolved solute to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analysis and the dilution factor, calculate the original concentration of the saturated solution.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for solubility determination can be visualized as a workflow diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the scientific literature, its physicochemical properties suggest good solubility in a range of common organic solvents, with the exception of highly nonpolar alkanes and water. The provided experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific needs. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in (3-Methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxyphenyl)acetonitrile, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and biologically active molecules. Its chemical utility is largely defined by the reactivity of its constituent functional groups: the methoxy-substituted phenyl ring and the nitrile moiety. This technical guide focuses specifically on the rich and varied chemistry of the nitrile group, providing a detailed exploration of its principal transformations.

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for the conversion of the nitrile into a diverse range of other functional groups, including carboxylic acids, primary amines, ketones, and amides, making it a cornerstone in synthetic organic chemistry. This document provides a comprehensive overview of these key reactions, supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity of the Nitrile Group

The primary reactions of the nitrile group in this compound, and arylacetonitriles in general, can be categorized as follows:

-

Hydrolysis: Conversion to a carboxylic acid or an amide.

-

Reduction: Transformation into a primary amine.

-

Reaction with Organometallics: Formation of ketones via Grignard or organolithium reagents.

-

Ritter Reaction: Synthesis of N-substituted amides.

-

Hoesch Reaction: Acylation of electron-rich aromatic compounds to form ketones.

-

Stephen Reduction: Conversion to an aldehyde.

Each of these transformations provides a strategic pathway for molecular elaboration, and their efficiency often depends on the specific reaction conditions and reagents employed.

Hydrolysis to (3-Methoxyphenyl)acetic Acid

The hydrolysis of the nitrile group is a fundamental transformation that can be achieved under either acidic or basic conditions, typically proceeding through an amide intermediate. The final product is (3-Methoxyphenyl)acetic acid, a valuable precursor for the synthesis of esters, amides, and other derivatives.

Reaction Pathway

Caption: Hydrolysis of the nitrile to a carboxylic acid proceeds via an amide intermediate.

Quantitative Data

| Reactant | Reagents | Conditions | Product | Yield (%) | Reference |

| p-Methoxyphenylacetonitrile | NaOH, H₂O, Ethanol (B145695) | Reflux | p-Methoxyphenylacetic acid | 87.1 | [1] |

| Methoxybenzyl cyanide | 30%-70% H₂SO₄ | 90-150°C, Reflux | Methoxyphenylacetic acid | High | [2] |

Experimental Protocol: Hydrolysis of p-Methoxyphenylacetonitrile[1]

-

Reaction Setup: In a reaction flask, add p-methoxyphenylacetonitrile (60.0g, 408mmol), sodium hydroxide (B78521) (80.0g, 2.0mol), water (300ml), and ethanol (60ml).

-

Reaction: Heat the reaction mixture to reflux.

-

Work-up: After the reaction is complete, adjust the pH to acidic. Add water and stir to induce crystallization.

-

Isolation: Filter the solid, wash with water, and dry to obtain p-methoxyphenylacetic acid.

Reduction to 2-(3-Methoxyphenyl)ethanamine

The reduction of the nitrile group to a primary amine is a crucial transformation for introducing a basic nitrogen atom into a molecule. This can be achieved through various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common methods.

Reaction Pathway

Caption: Reduction of the nitrile group to a primary amine using LiAlH₄.

Quantitative Data

Specific yield data for the reduction of this compound is not detailed in the provided search results. However, the reduction of a similar substituted phenylacetonitrile (B145931) to the corresponding amine is reported with high yield.

| Reactant | Reagents | Conditions | Product | Yield (%) | Reference |

| (3,4-Dimethoxyphenyl)acetonitrile | Cu(I)Cl, Dimethylamine (1.5 M in ethanol) | 70°C, 24h | 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine | 93-96 | [3] |

Note: This example shows the formation of an amidine, which can be further reduced to the corresponding amine.

Experimental Protocol: General Procedure for Nitrile Reduction with LiAlH₄

-

Reaction Setup: To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0°C under an inert atmosphere, add a solution of this compound in the same solvent dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0°C and cautiously add water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then again water.

-

Isolation: Filter the resulting solid and wash it with ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3-methoxyphenyl)ethanamine. Further purification can be achieved by distillation or chromatography.

Grignard Reaction for Ketone Synthesis

The reaction of nitriles with Grignard reagents provides a versatile route to ketones. The organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine intermediate which, upon acidic workup, hydrolyzes to the corresponding ketone.[4]

Reaction Pathway

Caption: Synthesis of ketones from nitriles via the Grignard reaction.

Quantitative Data

While a specific protocol for this compound was not found, the general reaction of nitriles with Grignard reagents is a well-established and high-yielding method.

| Reactant | Reagents | Conditions | Product | Yield (%) | Reference |

| Nitriles (general) | Grignard Reagents | Diethyl ether or THF, followed by aqueous acid workup | Ketones | Generally high | [4] |

Experimental Protocol: General Procedure for Grignard Reaction with a Nitrile[4]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine.

-

Grignard Reagent Formation: Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is typically exothermic.

-

Addition of Nitrile: Once the Grignard reagent has formed, cool the solution and add a solution of this compound in anhydrous diethyl ether dropwise.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours.

-

Work-up: Pour the reaction mixture onto a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Isolation: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting ketone can be purified by distillation or chromatography.

Ritter Reaction for N-Substituted Amide Synthesis

The Ritter reaction involves the reaction of a nitrile with a carbocation source, such as an alcohol or an alkene, in the presence of a strong acid to form an N-substituted amide.[5] This reaction is particularly useful for synthesizing amides with tertiary alkyl groups attached to the nitrogen.

Reaction Pathway

Caption: The Ritter reaction mechanism for the synthesis of N-substituted amides.

Quantitative Data

A modified Ritter reaction for the synthesis of N-tert-butyl amides from various aromatic and aliphatic nitriles has been reported with excellent yields.

| Reactant | Reagents | Conditions | Product | Yield (%) | Reference |

| Aromatic and Aliphatic Nitriles | tert-Butyl acetate (B1210297), H₂SO₄ (catalytic) | 42°C, 2 hours | N-tert-Butyl amides | 88-95 |

Experimental Protocol: Modified Ritter Reaction for N-tert-Butyl Amides

-

Reaction Setup: In a reaction flask, stir the nitrile in tert-butyl acetate.

-

Reaction: Add a catalytic amount of sulfuric acid to the mixture.

-

Heating: Maintain the reaction at 42°C for 2 hours.

-

Isolation: After the reaction is complete, neutralize the acid and filter the resulting precipitate to isolate the N-tert-butyl amide product.

Hoesch Reaction for Ketone Synthesis

The Hoesch (or Houben-Hoesch) reaction is a method for the acylation of electron-rich aromatic compounds (like phenols or their ethers) using a nitrile in the presence of a Lewis acid and hydrogen chloride.[6] This reaction leads to the formation of an aryl ketone.

Reaction Pathway

Caption: The Hoesch reaction for the synthesis of aryl ketones from nitriles.

Experimental Protocol: General Procedure for the Hoesch Reaction[7]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve the electron-rich aromatic compound and this compound in anhydrous ether.

-

Catalyst Addition: Add an anhydrous Lewis acid catalyst (e.g., zinc chloride) to the solution.

-

Reaction: Pass a stream of dry hydrogen chloride gas through the stirred solution. The reaction mixture is typically stirred for several hours at room temperature.

-

Work-up: The intermediate ketimine hydrochloride often precipitates. After the reaction is complete, the solvent is decanted, and the residue is hydrolyzed with water, often with heating.

-

Isolation: The resulting aryl ketone is then isolated by extraction and purified by crystallization or chromatography.

Stephen Reduction for Aldehyde Synthesis

The Stephen reduction is a method for the synthesis of aldehydes from nitriles using tin(II) chloride and hydrochloric acid.[7][8] The reaction proceeds via the formation of an aldimine salt, which is then hydrolyzed to the aldehyde. This reaction is generally more efficient for aromatic nitriles.[7]

Reaction Pathway

Caption: The Stephen reduction of a nitrile to an aldehyde.

Experimental Protocol: General Procedure for the Stephen Reduction[8][9]

-

Reaction Setup: Suspend anhydrous tin(II) chloride in an anhydrous solvent such as ethyl acetate or diethyl ether.

-

Reaction: Saturate the suspension with dry hydrogen chloride gas, then add the this compound. Stir the mixture at room temperature. The aldimine tin chloride complex will precipitate.

-

Isolation of Intermediate: Filter the precipitate, wash with anhydrous ether, and dry.

-

Hydrolysis: Hydrolyze the aldimine salt by treating it with water.

-

Isolation of Product: The resulting aldehyde can be isolated by steam distillation or extraction with an organic solvent, followed by purification.

Conclusion

The nitrile group in this compound is a versatile functional handle that provides access to a wide range of important chemical entities. The reactions detailed in this guide—hydrolysis, reduction, Grignard addition, Ritter reaction, Hoesch reaction, and Stephen reduction—represent fundamental transformations that are integral to modern organic synthesis. A thorough understanding of these reactions, including their mechanisms, optimal conditions, and experimental protocols, is essential for researchers and professionals engaged in the design and development of novel molecules in the pharmaceutical and chemical industries. While specific quantitative data for every reaction of this compound may require further targeted investigation, the provided protocols and data for analogous compounds serve as a valuable starting point for synthetic planning and optimization.

References

- 1. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electron-Donating Effects of the Methoxy Group in 3-Methoxybenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy (B1213986) group located at the meta-position of the benzene (B151609) ring in 3-methoxybenzyl cyanide. This document delves into the theoretical underpinnings of these electronic effects, presents quantitative data to characterize them, details relevant experimental protocols for their study, and discusses their implications in the context of chemical reactivity and drug design.

Theoretical Framework: Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is a combination of two primary phenomena: the inductive effect (I) and the resonance effect (R). The methoxy group (-OCH₃) is a classic example of a substituent that exhibits both effects, often in opposing directions.

-

Inductive Effect (I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts a -I effect, withdrawing electron density from the benzene ring through the sigma (σ) bond framework.

-

Resonance Effect (R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This constitutes a +R effect, donating electron density to the ring.

In the case of the 3-methoxy (meta) substitution pattern, the resonance effect is significantly diminished as the lone pairs on the oxygen cannot be directly delocalized to the benzylic carbon via resonance structures. Consequently, the inductive effect becomes the dominant electronic influence.

dot

The Rising Therapeutic Potential of (3-Methoxyphenyl)acetonitrile Derivatives: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for a new generation of therapeutics is paramount. Among these, derivatives of (3-Methoxyphenyl)acetonitrile are emerging as a versatile and promising class of compounds with a broad spectrum of biological activities. This technical guide offers an in-depth analysis of the current research, detailing the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of these derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights.

Section 1: Anticancer Activity

Derivatives based on the this compound core have demonstrated significant cytotoxic effects against various cancer cell lines. The strategic modification of this scaffold has led to the development of compounds that can induce apoptosis and inhibit critical cellular processes in malignant cells.[1]

Quantitative Data: Cytotoxicity

The in vitro anticancer efficacy of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The data below, including that of nicotinonitrile derivatives which incorporate the (3-methoxyphenyl) moiety, illustrate the potential of this chemical class.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Nicotinonitrile | 2-amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [2] |

| Nicotinonitrile | 2-amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MCF-7 (Breast) | 2.85 ± 0.1 | [2] |

| Nicotinonitrile | 2-amino-4-(4-bromophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast) | 3.52 ± 0.2 | [2] |

| Nicotinonitrile | 2-amino-4-(4-bromophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MCF-7 (Breast) | 4.81 ± 0.3 | [2] |

| Quinazolinone | 3-(3-methoxyphenyl) derivative | MCF-7 (Breast) | 12.84 ± 0.84 | [3] |

| Quinazolinone | 3-(3-methoxyphenyl) derivative | SW480 (Colon) | 10.90 ± 0.84 | [3] |

Featured Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to ensure attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualized Mechanism: Apoptosis Induction

Many cytotoxic derivatives of this compound exert their anticancer effects by inducing programmed cell death, or apoptosis. This is a critical mechanism for eliminating cancerous cells.[1]

References

(3-Methoxyphenyl)acetonitrile: A Versatile Intermediate in Modern Synthetic Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Methoxyphenyl)acetonitrile , also known as 3-methoxybenzyl cyanide, is a pivotal synthetic intermediate widely employed in the pharmaceutical, fine chemical, and agrochemical industries. Its unique molecular architecture, featuring a reactive nitrile group and a methoxy-substituted phenyl ring, offers a versatile platform for the construction of complex molecular scaffolds and the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth overview of the role of this compound as a synthetic intermediate, detailing its synthesis, key reactions, and its application in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a molecular formula of C₉H₉NO and a molecular weight of 147.17 g/mol . A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value |

| CAS Number | 19924-43-7 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 164 °C |

| Density | 1.054 g/mL at 25 °C |

| Solubility | Soluble in chloroform (B151607) and methanol; insoluble in water |

Synthesis of this compound

The industrial synthesis of this compound is most commonly achieved through the nucleophilic substitution of 3-methoxybenzyl chloride with an alkali metal cyanide.

Experimental Protocol: Synthesis from 3-Methoxybenzyl Chloride

This procedure details the synthesis of this compound from 3-methoxybenzyl chloride and sodium cyanide.[1]

Materials:

-

3-Methoxybenzyl chloride (156.6 g, 1.0 mol)

-

Sodium cyanide (51.5 g, 1.05 mol)

-

Water (110 g)

Procedure:

-

To a 500 mL four-necked flask equipped with a condenser and a stirrer, add sodium cyanide (51.5 g) and water (110 g).

-

Heat the mixture to 70 °C.

-

Add 3-methoxybenzyl chloride (156.6 g) dropwise over a period of 2 hours.

-

After the addition is complete, increase the temperature to 75-85 °C and maintain for 4 hours.

-

Cool the reaction mixture to approximately 50 °C and separate the layers.

-

The organic layer yields 136 g of this compound.

Quantitative Data:

| Product | Yield |

| This compound | 92.5% |

Role as a Synthetic Intermediate: Key Reactions

The reactivity of this compound is centered around its nitrile group and the adjacent active methylene (B1212753) group, making it a versatile precursor for a variety of functional group transformations and carbon-carbon bond formations.

Synthesis of Isoflavones: The Hoeben-Hoesch Reaction

This compound is a key building block for the synthesis of isoflavones, a class of compounds known for their potential anticancer and anti-inflammatory activities. The core of this synthesis is the Hoeben-Hoesch reaction, where the nitrile condenses with a phenol (B47542) to form a ketone intermediate, which then undergoes cyclization.

A notable example is the synthesis of 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one .

Step 1: Hoeben-Hoesch Reaction to form 2-(3-methoxyphenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one

-

Reactants: this compound and Resorcinol (B1680541).

-

Procedure: A solution of this compound and resorcinol in anhydrous ether is treated with fused zinc chloride. A stream of dry hydrogen chloride gas is passed through the mixture, leading to the formation of a ketimine hydrochloride precipitate. This intermediate is then hydrolyzed with water to yield the deoxybenzoin (B349326) product.

Step 2: Cyclization to 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one

-

Reactants: 2-(3-methoxyphenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one.

-

Procedure: The deoxybenzoin intermediate is cyclized to the final isoflavone (B191592) using a suitable reagent such as N,N-dimethylformamide (DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃) or by heating with a mixture of acetic anhydride (B1165640) and sodium acetate.

Quantitative Data for Isoflavone Synthesis:

| Intermediate/Product | Yield | Melting Point |

| 2-(3-methoxyphenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one | 75% | 115-117 °C |

| 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one | 85% | 215-217 °C |

Note: Yields are typical and may vary based on specific reaction conditions.

Isoflavones are known to exert their biological effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. The diagram below illustrates the key signaling pathways targeted by isoflavones.

Caption: Signaling pathways modulated by isoflavones.

Synthesis of Primary Amines via Reduction

The nitrile group of this compound can be readily reduced to a primary amine, 2-(3-methoxyphenyl)ethanamine, a valuable building block for the synthesis of various pharmaceuticals.

-

Reactants: this compound, Hydrogen gas, Palladium on carbon (Pd/C) catalyst.

-

Procedure: this compound is dissolved in a suitable solvent, such as ethanol, and subjected to hydrogenation in the presence of a Pd/C catalyst under a hydrogen atmosphere. The reaction is typically carried out at room temperature and moderate pressure until the uptake of hydrogen ceases.

-

Workup: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude amine, which can be further purified by distillation.

Quantitative Data for Reduction:

| Product | Yield |

| 2-(3-methoxyphenyl)ethanamine | >90% |

Synthesis of Carboxylic Acids via Hydrolysis

Hydrolysis of the nitrile functionality provides a straightforward route to 2-(3-methoxyphenyl)acetic acid, an important intermediate in the synthesis of various esters and amides.

-

Reactants: this compound, Sulfuric acid, Water.

-

Procedure: this compound is heated under reflux with an aqueous solution of sulfuric acid. The reaction is monitored until the nitrile is completely consumed.

-

Workup: The reaction mixture is cooled, and the product, 2-(3-methoxyphenyl)acetic acid, crystallizes out and is collected by filtration.

Quantitative Data for Hydrolysis:

| Product | Yield |

| 2-(3-methoxyphenyl)acetic acid | ~85% |

C-Alkylation of the Active Methylene Group

The protons on the carbon atom adjacent to the nitrile group are acidic and can be removed by a strong base to form a carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides, in C-alkylation reactions. This allows for the introduction of diverse substituents at the α-position, further expanding the synthetic utility of this compound. For instance, reaction with sec-butyl bromide in the presence of a strong base like sodium amide can yield α-sec-butyl-3-methoxyphenylacetonitrile, a precursor to antispasmodic agents.

Application in Drug Development: Antispasmodic Agents

Derivatives of this compound have shown promise as antispasmodic agents, exhibiting mechanisms of action similar to papaverine. These compounds act as smooth muscle relaxants.

Mechanism of Antispasmodic Action

The antispasmodic effect is primarily achieved through the inhibition of phosphodiesterases (PDEs) and the blockade of calcium channels in smooth muscle cells.

Caption: Mechanism of action of papaverine-like antispasmodics.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its rich chemistry allows for the efficient synthesis of a wide range of complex molecules, including biologically active compounds such as isoflavones and precursors to antispasmodic agents. The experimental protocols and data presented in this guide highlight its significance in modern organic synthesis and drug discovery, providing a solid foundation for researchers and drug development professionals.

References

Methodological & Application

Application Note and Protocol for the Synthesis of (3-Methoxyphenyl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Methoxyphenyl)acetonitrile, also known as 3-methoxybenzyl cyanide, is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2][3] It is notably used in the preparation of isoflavones, which have shown potential in inhibiting epithelial cell proliferation and inducing apoptosis, and as an antispasmodic agent.[1][3] This document provides a detailed protocol for the synthesis of this compound from 3-methoxybenzyl chloride via a nucleophilic substitution reaction with sodium cyanide. The procedure is based on established methods, optimized for high yield and purity.[4]

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the chloride in 3-methoxybenzyl chloride is displaced by the cyanide anion.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound from 3-methoxybenzyl chloride.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Methoxybenzyl Chloride | 1.0 mol (156.6 g) | [4] |

| Sodium Cyanide | 1.05 mol (51.5 g) | [4] |

| Solvent | ||

| Water | 110 g | [4] |

| Reaction Conditions | ||

| Temperature | 70-85°C | [4] |

| Reaction Time | 4 hours | [4] |

| Product | ||

| This compound | Clear colorless to slightly yellow liquid | [1][3] |

| Yield | 92.5% | [4] |

| Purity | >98% | Assumed based on typical industrial requirements |

| Boiling Point | 164-165 °C at 20 mmHg | [3] |

| Density | 1.054 g/mL at 25 °C | [3] |

Experimental Protocol

This protocol details the synthesis of this compound from 3-methoxybenzyl chloride.

Materials and Equipment:

-

500 mL four-necked round-bottom flask

-

Condenser

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

3-Methoxybenzyl chloride (156.6 g, 1.0 mol)

-

Sodium cyanide (51.5 g, 1.05 mol)

-

Deionized water (110 g)

-

Acetone (B3395972) (for crystallization, optional)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions:

-

Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. In case of contact, seek immediate medical attention. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with a solution of sodium hypochlorite (B82951) (bleach) before disposal.

-

3-Methoxybenzyl chloride is a lachrymator and should be handled in a fume hood.

-

Wear appropriate personal protective equipment at all times.

Procedure:

-

Reaction Setup:

-

Set up a 500 mL four-necked flask equipped with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel in a fume hood.

-

To the flask, add sodium cyanide (51.5 g, 1.05 mol) and deionized water (110 g).[4]

-

-

Reaction:

-

Begin stirring the mixture and heat it to 70°C using a heating mantle.[4]

-

Once the temperature is stable, add 3-methoxybenzyl chloride (156.6 g, 1.0 mol) dropwise from the dropping funnel over a period of 2 hours.[4]

-

After the addition is complete, increase the temperature to 75-85°C and maintain it for 4 hours with continuous stirring.[4]

-

-

Work-up and Isolation:

-

After 4 hours, cool the reaction mixture to approximately 50°C.[4]

-

Transfer the mixture to a separatory funnel and allow the layers to separate.[4]

-

Separate the organic layer (the product, this compound) from the aqueous layer.

-

The aqueous layer, which contains unreacted sodium cyanide, should be treated with bleach to neutralize the cyanide before disposal.

-

-

Purification:

-

The crude product can be purified by vacuum distillation. The boiling point of this compound is 164-165 °C at 20 mmHg.[3]

-

Alternatively, the product can be crystallized from acetone.[1] After crystallization, the resulting crystals are filtered, and the mother liquor containing acetone can be distilled for recycling.[4]

-

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Note and Protocol for the Laboratory-Scale Synthesis of 3-Methoxybenzyl Cyanide

Abstract

This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 3-methoxybenzyl cyanide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The featured method is a robust and high-yielding nucleophilic substitution reaction commencing from 3-methoxybenzyl chloride. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a step-by-step procedure, quantitative data, and a visual workflow to ensure successful and reproducible synthesis.

Introduction

3-Methoxybenzyl cyanide, also known as (3-methoxyphenyl)acetonitrile, is a versatile chemical building block used in the synthesis of a variety of more complex molecules.[1] Its utility is prominent in the preparation of pharmaceutical agents, particularly those targeting neurological disorders, as well as in the flavor and fragrance industry.[1] The protocol detailed herein describes the conversion of 3-methoxybenzyl chloride to 3-methoxybenzyl cyanide via a nucleophilic substitution reaction with potassium cyanide, a method known for its efficiency and high yield.[2][3]

Synthetic Pathway

The synthesis of 3-methoxybenzyl cyanide is achieved through the reaction of 3-methoxybenzyl chloride with potassium cyanide in a suitable solvent system, often with a catalyst to facilitate the reaction.

Reaction:

3-Methoxybenzyl Chloride + Potassium Cyanide → 3-Methoxybenzyl Cyanide + Potassium Chloride

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic protocol.

| Parameter | Value | Reference |

| Starting Material | 3-Methoxybenzyl chloride | [2][3] |

| Reagent | Potassium cyanide | [2][3] |

| Catalyst | Potassium iodide | [2][3] |

| Solvent | Methanol (B129727) | [2][3] |

| Reaction Time | 12 hours | [2] |

| Reaction Temperature | Reflux | [2] |

| Reported Yield | 92% | [2][3] |

| Product Boiling Point | 145-150 °C at 1.70 kPa | [2] |

| Product Purity (typical) | ≥ 97% (GC) | [1] |

Experimental Protocol

Materials:

-

3-Methoxybenzyl chloride (0.5 mol, 78.3 g)

-

Potassium cyanide (0.49 mol, 31.5 g, 98.3% purity)

-

Potassium iodide (30 mmol, 5 g)

-

Methanol (350 mL)

-

Deionized water

-

Brine solution (saturated NaCl)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Reaction:

-

Work-up:

-

After 12 hours, cool the reaction mixture to room temperature.[2]

-

The precipitated inorganic salts (potassium chloride) can be removed by filtration.

-

The methanol is then removed from the filtrate by distillation under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

To the residue, add deionized water and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water and then with brine solution.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the organic solution by rotary evaporation to yield the crude 3-methoxybenzyl cyanide.

-

-

Purification:

Visualizations

Caption: Experimental workflow for the synthesis of 3-methoxybenzyl cyanide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 3. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

Application Notes and Protocols: Industrial Production of (3-Methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale synthesis of (3-Methoxyphenyl)acetonitrile, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] This document outlines the most common and efficient production methods, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in research, development, and scale-up activities. This compound, also known as 3-methoxybenzyl cyanide, is a versatile building block used in the synthesis of various biologically active molecules, including antispasmodic agents and isoflavones that may have applications in cancer treatment.[3][4][5][6]

Primary Industrial Synthesis Route: Cyanation of 3-Methoxybenzyl Chloride

The most prevalent industrial method for producing this compound is through the nucleophilic substitution of 3-methoxybenzyl chloride with an alkali metal cyanide, typically sodium cyanide.[1][7] This method is favored for its high efficiency, scalability, and relatively straightforward process control.[1]

Reaction Pathway

The fundamental reaction involves the displacement of the chloride ion from 3-methoxybenzyl chloride by the cyanide ion.

Caption: Reaction of 3-methoxybenzyl chloride with sodium cyanide.

Quantitative Data for Industrial Batch Production

The following table summarizes the typical quantitative parameters for a batch production process.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Methoxybenzyl Chloride | 156.6 g (1.0 mol) | [8] |

| Sodium Cyanide | 51.5 g (1.05 mol) | [8] |

| Water (Solvent) | 110 g | [8] |

| Reaction Conditions | ||

| Initial Temperature | 70 °C | [8] |

| Reaction Temperature | 75-85 °C | [1][8] |

| Reaction Time | 4 hours | [8] |

| Product Output | ||

| Yield | 92.5% | [8] |

| Final Product Mass | 136 g | [8] |

Detailed Experimental Protocol

This protocol is adapted from established industrial synthesis procedures.[8]

Equipment:

-

500 mL four-necked flask

-

Condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dropping funnel

Procedure:

-

Charging the Reactor: To a 500 mL four-necked flask equipped with a condenser and mechanical stirrer, add 51.5 g (1.05 mol) of sodium cyanide and 110 g of water.

-

Initial Heating: Begin stirring the mixture and increase the temperature to 70 °C.

-

Addition of 3-Methoxybenzyl Chloride: Once the temperature is stable, slowly add 156.6 g (1.0 mol) of 3-methoxybenzyl chloride to the flask dropwise using a dropping funnel over a period of 2 hours.

-

Reaction: After the addition is complete, raise the temperature to 75-85 °C and maintain it for 4 hours to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to approximately 50 °C.

-

Separate the organic and aqueous layers. The upper layer contains the cyanide water.

-

The product, this compound, is obtained as crystals.

-

-

Purification: The crude product can be further purified by recrystallization from acetone (B3395972). The acetone mother liquor can be distilled and recycled.[8]

Industrial Workflow Diagram

Caption: Industrial workflow for the synthesis of this compound.

Alternative Synthesis Routes

While the cyanation of 3-methoxybenzyl chloride is the predominant method, other routes have been developed, which may offer advantages in terms of safety (avoiding highly toxic cyanides) or starting material availability.

From 3-Methoxybenzyl Alcohol

A greener approach involves the direct cyanation of 3-methoxybenzyl alcohol. This can be achieved using various cyanide sources and catalytic systems. For instance, a method utilizing an isonitrile as the cyanide source in the presence of a boron Lewis acid catalyst has been reported.[9] Another approach involves the reaction with potassium cyanide and glacial acetic acid in a polar aprotic solvent like DMSO, though this is described for a related compound, 3-hydroxy-4-methoxybenzyl alcohol.[10][11]

From Isovanillin (B20041)

For related structures like 3-hydroxy-4-methoxybenzyl cyanide, synthesis routes starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) have been explored. These include:

-

Cyanohydrin Formation and Reduction: A two-step process involving the formation of a cyanohydrin intermediate followed by reduction.[10]

-

Strecker Synthesis: A one-pot reaction with ammonia (B1221849) and a cyanide source to form an α-aminonitrile, which is then converted to the benzyl (B1604629) cyanide.[10]

These routes may be adaptable for the synthesis of this compound with appropriate modifications to the starting material and reaction conditions.

Purification of this compound

For pharmaceutical applications, high purity of the intermediate is crucial. Industrial-scale purification of nitriles like acetonitrile (B52724) often involves distillation.[12] For this compound, after the initial work-up, recrystallization from a suitable solvent such as acetone is an effective method to obtain a high-purity product.[8] The purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[13]

Safety Considerations

The industrial synthesis of this compound involves hazardous materials and requires strict safety protocols.

-

Cyanides: Sodium cyanide is highly toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be used.[1] Procedures for quenching and disposal of cyanide waste must be strictly followed. One method involves treating the aqueous cyanide layer with sodium hydroxide (B78521) at elevated temperatures (130-140 °C) to decompose the cyanide.[8]

-

3-Methoxybenzyl Chloride: This compound is a lachrymator and should be handled in a well-ventilated area.

-

Hydrogen Cyanide: There is a potential for the formation of toxic hydrogen cyanide gas if the reaction mixture is exposed to acidic conditions.[1] The reaction pH should be carefully controlled.

By adhering to these protocols and safety guidelines, the industrial production of this compound can be carried out efficiently and safely to provide a crucial intermediate for the pharmaceutical and chemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 19924-43-7 [chemicalbook.com]

- 5. 3-甲氧基苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Methoxyphenylacetonitrile 99 19924-43-7 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ijls.in [ijls.in]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols: The Role of (3-Methoxyphenyl)acetonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

(3-Methoxyphenyl)acetonitrile, also known as 3-methoxybenzyl cyanide, is a versatile chemical intermediate playing a crucial role in the synthesis of a variety of pharmaceutical compounds.[1][2] Its chemical structure, featuring a reactive nitrile group and a methoxy-substituted phenyl ring, allows for diverse chemical modifications, making it a valuable building block in the development of new therapeutic agents.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical classes, including cardiovascular agents, anesthetics, and potential anticancer compounds.

Overview of Synthetic Applications

This compound serves as a precursor for several important pharmaceutical agents and intermediates. Key applications include its use in the synthesis of:

-

Cardiovascular Drugs: While not a direct precursor in all widespread syntheses, its structural motif is central to drugs like Verapamil (B1683045), a calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders.[5][6] The synthesis of Verapamil and its analogs often involves intermediates structurally related to this compound.

-

Anesthetics: It is a precursor to 4-hydroxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of the intravenous anesthetic Propanidid (B1678258).[7][8]

-

Isoflavones: this compound can be converted to (3-Methoxyphenyl)acetic acid, a necessary reagent for the synthesis of isoflavones, which are investigated for their potential anticancer and other health benefits.[9][10][11]

-

Antispasmodic Agents: This compound has been identified as a building block for certain antispasmodic drugs.[10][12]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | References |

| CAS Number | 19924-43-7 | [11][13] |

| Molecular Formula | C₉H₉NO | [10][13] |

| Molecular Weight | 147.17 g/mol | [10][13] |

| Appearance | Clear colorless to slightly yellow liquid | [10] |

| Boiling Point | 164-165 °C at 20 mmHg | [2] |

| Density | 1.054 g/mL at 25 °C | [2][10] |

| Solubility | Insoluble in water; soluble in chloroform (B151607), methanol | [10] |

| Purity | Typically ≥98.0% | [1][14] |

Experimental Protocols

Synthesis of this compound

A common industrial synthesis involves the cyanation of 3-methoxybenzyl chloride.[15][16]

Reaction:

3-Methoxybenzyl chloride + NaCN → this compound + NaCl

Protocol:

-

To a 500 mL four-necked flask equipped with a condenser and stirrer, add 51.5 g (1.05 mol) of sodium cyanide and 110 g of water.

-

Heat the mixture to 70 °C.

-

Slowly add 156.6 g (1.0 mol) of m-methoxybenzyl chloride dropwise over 2 hours.

-

After the addition is complete, increase the temperature to 75-85 °C and maintain for 4 hours.

-

Cool the reaction mixture to approximately 50 °C and separate the layers.

-

The organic layer contains this compound.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 3-Methoxybenzyl chloride | 156.61 | 156.6 | 1.0 |

| Sodium Cyanide | 49.01 | 51.5 | 1.05 |

| Product | Theoretical Yield (g) | Reported Yield (%) | |

| This compound | 147.17 | 147.17 | 92.5%[16] |

Synthesis of Isoflavones via (3-Methoxyphenyl)acetic acid

This compound can be hydrolyzed to (3-Methoxyphenyl)acetic acid, which is a key precursor for isoflavone (B191592) synthesis through condensation with a phenol, followed by cyclization.